N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
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Description
N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide derivatives have been studied for their potential in inhibiting MMPs, which are involved in tissue damage and inflammatory processes. A study on 4-thiazolidinone derivatives, which are structurally related, highlighted their effectiveness in affecting the inflammatory/oxidative process, including MMP inhibition. One derivative showed notable MMP-9 inhibition at the nanomolar level, suggesting potential for wound healing applications (Incerti et al., 2018).
Antimicrobial and Cytotoxic Activities
Compounds structurally similar to this compound have demonstrated antimicrobial activities. Novel propanamide derivatives exhibited high antibacterial activity against certain bacteria and anticandidal effects against specific Candida strains. Additionally, these compounds showed cytotoxic activity against human leukemia cells, suggesting potential in cancer research (Dawbaa et al., 2021).
Antitumor Activity
Related benzothiazole derivatives have been evaluated for their antitumor activities. For instance, N-[4-(benzothiazol-2-yl)phenyl]acetamide derivatives displayed considerable anticancer activity against various cancer cell lines. This indicates a potential for this compound in cancer research, especially for the development of new therapeutic agents (Yurttaş et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have shown effectiveness as corrosion inhibitors for steel, particularly in acidic environments. Although not directly studied for this compound, related compounds provide insights into potential applications in material science and engineering for corrosion prevention (Hu et al., 2016).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, similar in structure to this compound, have been synthesized and evaluated for immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate antibacterial defenses in mice, suggesting potential for immune system modulation (Doria et al., 1991).
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12(21)13-6-8-14(9-7-13)19-17(22)10-11-20-18(23)15-4-2-3-5-16(15)26(20,24)25/h2-9H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZBMPMOBLRLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.